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Compound of Interest

Compound Name: YM114

Cat. No.: B1682356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to

YM114, also known as the antibody-drug conjugate (ADC) REGN5093-M114, with alternative

therapies for cancers characterized by MET overexpression, particularly non-small cell lung

cancer (NSCLC). This document summarizes key preclinical data, details experimental

methodologies, and visualizes relevant biological pathways to offer an objective resource for

the scientific community. Of note, the clinical development of REGN5093-M114 was

discontinued by Regeneron due to an insufficient signal in early-stage clinical trials.[1]

Executive Summary
YM114 (REGN5093-M114) is a biparatopic antibody-drug conjugate that targets two distinct

epitopes on the MET receptor, leading to the delivery of a potent cytotoxic maytansinoid

payload.[2][3] Preclinical studies demonstrated its potential to overcome resistance to EGFR

and MET tyrosine kinase inhibitors (TKIs) in MET-driven NSCLC models.[4][5][6] Despite

promising initial data, the investigational drug did not meet the required efficacy endpoints in

early clinical development to warrant continuation. This guide will delve into the available

preclinical data for YM114 and compare it with established and emerging therapies for MET-

overexpressing cancers, including MET TKIs and another MET-targeting ADC.
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The following tables summarize the quantitative data from preclinical and clinical studies of

YM114 and its alternatives.

Table 1: In Vitro Efficacy of YM114 and Comparator MET Tyrosine Kinase Inhibitors
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Cell Line MET Alteration

YM114
(REGN5093-
M114)
Treatment

Capmatinib
Treatment

Tepotinib
Treatment

YUO-006 (PDO)
MET

Amplification

Cell viability

measured after 5

days of treatment

with 0, 0.03, 0.1,

0.3, 1, 3 µg/mL.

[2][7]

Cell viability

measured after 3

days of treatment

with serial

concentrations

from 0 to 100

nM.[2][7]

Cell viability

measured after 3

days of treatment

with serial

concentrations

from 0 to 100

nM.[2][7]

YUO-010 (PDO)
MET

Amplification

Cell viability

measured after 5

days of treatment

with 0, 0.03, 0.1,

0.3, 1, 3 µg/mL.

[2][7]

Cell viability

measured after 3

days of treatment

with serial

concentrations

from 0 to 100

nM.[2][7]

Cell viability

measured after 3

days of treatment

with serial

concentrations

from 0 to 100

nM.[2][7]

YU-1089 (PDC)
MET

Amplification

Cell viability

measured after 5

days of treatment

with 0, 0.03, 0.1,

0.3, 1, 3 µg/mL.

[2][7]

Cell viability

measured after 3

days of treatment

with serial

concentrations

from 0 to 100

nM.[2][7]

Cell viability

measured after 3

days of treatment

with serial

concentrations

from 0 to 100

nM.[2][7]

HCC827-AR

(Cell Line)

MET

Amplification

Cell viability

measured after 5

days of treatment

with 0, 0.03, 0.1,

0.3, 1, 3 µg/mL.

[2][7]

Cell viability

measured after 3

days of treatment

with serial

concentrations

from 0 to 100

nM.[2][7]

Cell viability

measured after 3

days of treatment

with serial

concentrations

from 0 to 100

nM.[2][7]

PDO: Patient-

Derived

Organoid, PDC:
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Patient-Derived

Cell

Table 2: In Vivo Efficacy of YM114 in a Patient-Derived Xenograft (PDX) Model

Treatment Group Dosing Outcome

YM114 (REGN5093-M114) 10 mg/kg
Induced tumor regression.[5]

[8]

Osimertinib + Cabozantinib Not specified
Induced tumor growth

suppression.[1]

The PDX model harbored

EGFR-TKI-induced MET

amplification.

Table 3: Clinical Efficacy of Alternative MET-Targeted Therapies in NSCLC
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Therapy Mechanism Patient Population
Objective
Response Rate
(ORR)

Capmatinib MET TKI
MET exon 14 skipping

(previously treated)
41%[9]

MET exon 14 skipping

(treatment-naïve)
68%[9]

MET amplification

(GCN ≥10, previously

treated)

29%[9]

MET amplification

(GCN ≥10, treatment-

naïve)

40%[9]

Tepotinib MET TKI
MET exon 14 skipping

(adenocarcinoma)
70.6%[10]

MET exon 14 skipping

(non-

adenocarcinoma)

40.9%[10]

Telisotuzumab Vedotin MET-targeting ADC
c-Met positive (≥2.4 to

3.0 mg/kg dose)
18.8%[5]

c-Met high, EGFR-

mutant (in

combination with

erlotinib)

52.6%[11]

GCN: Gene Copy

Number

Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of YM114 are

outlined below.
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Cell Viability Assays: Patient-derived organoids (PDOs), patient-derived cells (PDCs), or ATCC

cell lines were seeded in 96-well plates.[2][7] Cells were treated with YM114 (REGN5093-

M114) at concentrations ranging from 0 to 3 µg/mL for 5 days. For comparison, cells were

treated with the MET TKIs capmatinib and tepotinib at concentrations from 0 to 100 nM for 3

days.[2][7] Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay.

[2][7]

In Vivo Tumor Growth Studies: Patient-derived xenograft (PDX) models were established in

nude mice. These models were derived from patients with EGFR-TKI-induced MET

amplification.[5][8] Tumor-bearing mice were treated with YM114 (REGN5093-M114) at a dose

of 10 mg/kg.[5][8] Tumor volume was measured regularly to assess treatment efficacy.

Apoptosis Assays: Apoptosis was evaluated in cell lines such as YU-1089 and HCC827-AR

following treatment with YM114 or capmatinib. The specific methodology for the apoptosis

assay was not detailed in the primary publication but such assays typically involve techniques

like Annexin V/PI staining followed by flow cytometry.

Signaling Pathways and Mechanisms of Action
YM114 (REGN5093-M114) Mechanism of Action:

The following diagram illustrates the proposed mechanism of action for YM114.

Tumor Cell

MET Receptor Endosome
Internalization

Lysosome
Trafficking

Microtubules
Payload Release

Apoptosis
Disruption

YM114 (REGN5093-M114)
Antibody-Drug Conjugate

Biparatopic Binding

Click to download full resolution via product page

Fig. 1: YM114 binds to two MET epitopes, is internalized, and releases its cytotoxic payload,
leading to apoptosis.

MET Signaling Pathway:
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This diagram outlines the MET signaling cascade, which is aberrantly activated in certain

cancers.
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Fig. 2: The MET signaling pathway, when activated by HGF, promotes cancer cell proliferation,
survival, and invasion.

Experimental Workflow for Preclinical Evaluation:

The logical flow of the preclinical experiments performed on YM114 is depicted below.

Start: MET-Driven
NSCLC Models

In Vitro Studies
(Cell Lines, PDOs, PDCs)

In Vivo Studies
(PDX Models)

Cell Viability Assays Apoptosis Assays Tumor Growth Inhibition

Comparison with
MET TKIs

Conclusion:
YM114 shows potent

preclinical activity

Click to download full resolution via product page

Fig. 3: Workflow of the preclinical assessment of YM114, from in vitro to in vivo models and
comparison with alternatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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